![molecular formula C27H24N2O B14945624 9-methoxy-1,2,3-trimethyl-5,7-diphenyl-1H-pyrrolo[3,2-g]quinoline](/img/structure/B14945624.png)
9-methoxy-1,2,3-trimethyl-5,7-diphenyl-1H-pyrrolo[3,2-g]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-methoxy-1,2,3-trimethyl-5,7-diphenyl-1H-pyrrolo[3,2-g]quinoline is a complex organic compound that belongs to the class of pyrroloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methoxy-1,2,3-trimethyl-5,7-diphenyl-1H-pyrrolo[3,2-g]quinoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of anthranilic acid derivatives with suitable aldehydes and ketones can lead to the formation of the desired pyrroloquinoline structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
9-methoxy-1,2,3-trimethyl-5,7-diphenyl-1H-pyrrolo[3,2-g]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrroloquinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction can yield various reduced forms of the compound.
Scientific Research Applications
9-methoxy-1,2,3-trimethyl-5,7-diphenyl-1H-pyrrolo[3,2-g]quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-methoxy-1,2,3-trimethyl-5,7-diphenyl-1H-pyrrolo[3,2-g]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Properties
Molecular Formula |
C27H24N2O |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
9-methoxy-1,2,3-trimethyl-5,7-diphenylpyrrolo[3,2-g]quinoline |
InChI |
InChI=1S/C27H24N2O/c1-17-18(2)29(3)26-21(17)15-23-22(19-11-7-5-8-12-19)16-24(20-13-9-6-10-14-20)28-25(23)27(26)30-4/h5-16H,1-4H3 |
InChI Key |
SDFOOISSHPWFAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C(C3=C(C=C12)C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


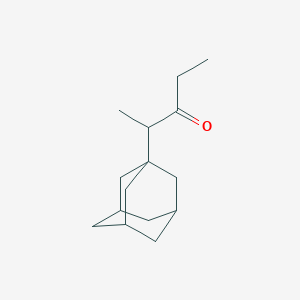
![N-(2-chlorophenyl)-2-{[3-(2-fluorophenyl)propanoyl]amino}benzamide](/img/structure/B14945545.png)
![ethyl 4-({[(2S)-2-(pyrrolidin-1-ylcarbonyl)pyrrolidin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B14945550.png)
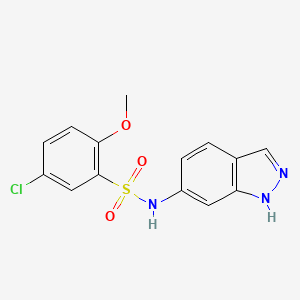
![3-[({4-[3,5-Bis(trifluoromethyl)phenyl]-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL}carbonyl)amino]propanoic acid](/img/structure/B14945559.png)
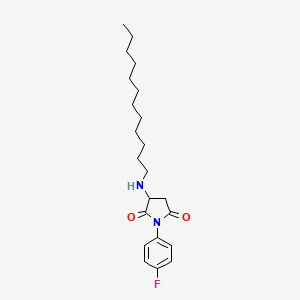
![3-[(2S)-1-(oct-2-yn-1-yl)piperidin-2-yl]pyridine](/img/structure/B14945587.png)
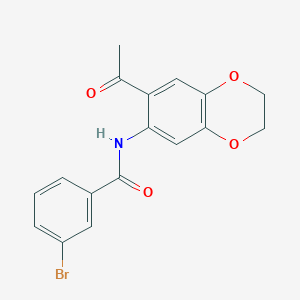
![3,4-dihydroisoquinolin-2(1H)-yl{1-[(2,5-dimethoxyphenyl)sulfonyl]pyrrolidin-2-yl}methanone](/img/structure/B14945598.png)
![4-tert-butyl-N-{3-[(1,8,8-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B14945600.png)
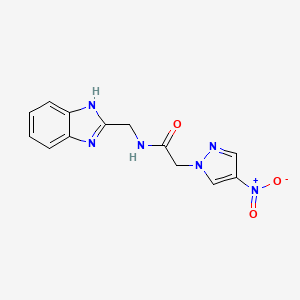
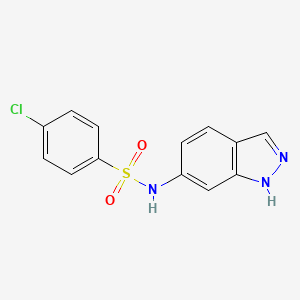
![3-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-5-phenyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14945619.png)
![N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methylpentanehydrazide](/img/structure/B14945631.png)
